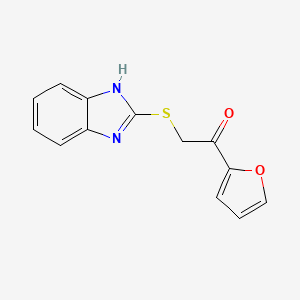
2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone is an organic compound that features both benzimidazole and furan rings. Compounds containing these moieties are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.
Attachment of Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzimidazole intermediate.
Final Assembly: The final step involves the formation of the ethanone linkage, which can be accomplished through various organic reactions such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzimidazole and furan rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzimidazole and furan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-ylthio)-1-(furan-2-yl)ethanone: Similar structure but with a thioether linkage.
2-(1H-benzimidazol-2-ylsulfanyl)-1-(thiophen-2-yl)ethanone: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone is unique due to the combination of benzimidazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H10N2O2S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C13H10N2O2S/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15) |
Clé InChI |
ZKZVDVMDGIOTCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate](/img/structure/B10804727.png)
![6-Chloro-3,4-dihydro-3-piperonyl-2H-pyrido[3,2-H]-1,3-benzoxazine](/img/structure/B10804741.png)
![N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B10804744.png)
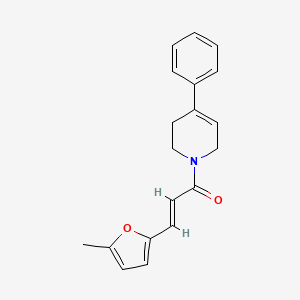
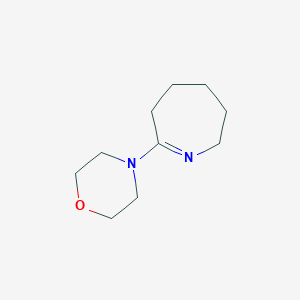

![5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10804769.png)
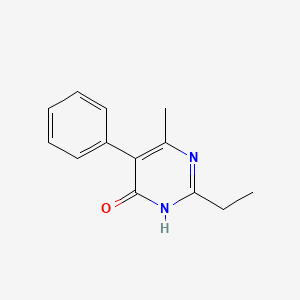
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B10804789.png)
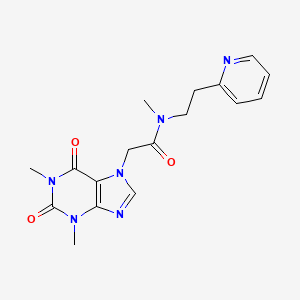
![5,6-dimethyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10804812.png)
![benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10804814.png)
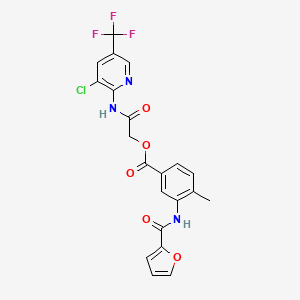
![2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B10804829.png)
